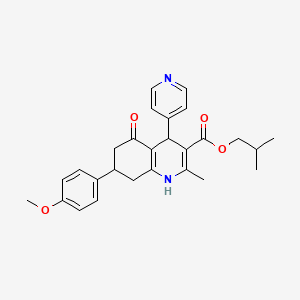![molecular formula C22H23N3O2 B3882814 5-Acetyl-9,9-dimethyl-6-(3-pyridyl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B3882814.png)
5-Acetyl-9,9-dimethyl-6-(3-pyridyl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one
Descripción general
Descripción
5-Acetyl-9,9-dimethyl-6-(3-pyridyl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one is a complex organic compound that belongs to the class of benzodiazepines. Benzodiazepines are known for their wide range of pharmacological activities, including anxiolytic, sedative, muscle relaxant, and anticonvulsant properties. This particular compound features a unique structure with a pyridyl group and an acetyl group, which may contribute to its distinct chemical and biological properties.
Métodos De Preparación
The synthesis of 5-Acetyl-9,9-dimethyl-6-(3-pyridyl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one involves several steps. One common method includes the following steps:
Starting Materials: The synthesis begins with the appropriate benzodiazepine precursor and pyridine derivative.
Acetylation: The precursor undergoes acetylation using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Cyclization: The acetylated intermediate is then subjected to cyclization under reflux conditions with a suitable catalyst to form the final product.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to enhance yield and purity.
Análisis De Reacciones Químicas
5-Acetyl-9,9-dimethyl-6-(3-pyridyl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings.
Aplicaciones Científicas De Investigación
5-Acetyl-9,9-dimethyl-6-(3-pyridyl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference compound in analytical studies.
Biology: The compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its effects on the central nervous system.
Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 5-Acetyl-9,9-dimethyl-6-(3-pyridyl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one involves its interaction with specific molecular targets, such as GABA receptors in the central nervous system. By binding to these receptors, the compound can modulate neurotransmitter activity, leading to its pharmacological effects. The exact pathways and molecular interactions are subjects of ongoing research.
Comparación Con Compuestos Similares
When compared to other benzodiazepines, 5-Acetyl-9,9-dimethyl-6-(3-pyridyl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one stands out due to its unique structural features, such as the presence of the pyridyl and acetyl groups. Similar compounds include:
Diazepam: Known for its anxiolytic and sedative properties.
Lorazepam: Used for its strong anxiolytic and anticonvulsant effects.
Clonazepam: Noted for its anticonvulsant and muscle relaxant properties.
The unique structure of this compound may confer distinct pharmacological properties, making it a valuable compound for further research and development.
Propiedades
IUPAC Name |
5-acetyl-9,9-dimethyl-6-pyridin-3-yl-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2/c1-14(26)25-18-9-5-4-8-16(18)24-17-11-22(2,3)12-19(27)20(17)21(25)15-7-6-10-23-13-15/h4-10,13,21,24H,11-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FECKSWVFXCBBCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(C2=C(CC(CC2=O)(C)C)NC3=CC=CC=C31)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-fluorobenzyl)-4-[(2-methyl-1,3-thiazol-4-yl)carbonyl]morpholine](/img/structure/B3882736.png)
![N-[4-[3-[4-(DIMETHYLAMINO)PHENYL]-2-PROPENOYL]PHENYL]ACETAMIDE](/img/structure/B3882739.png)
![1-[2-(2-Hydroxyethyl)piperidin-1-yl]-3-[5-(3-phenylpropyl)-1,3,4-oxadiazol-2-yl]propan-1-one](/img/structure/B3882745.png)

![8-methoxy-4,4-dimethyl-5-[(4H-1,2,4-triazol-3-ylthio)acetyl]-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B3882759.png)
![4-fluoro-N-({1-[3-(2-oxo-1-pyrrolidinyl)propanoyl]-3-piperidinyl}methyl)benzamide](/img/structure/B3882774.png)
![ETHYL 5-[(2-FLUOROPHENYL)CARBAMOYL]-4-METHYL-2-(4-NITROBENZAMIDO)THIOPHENE-3-CARBOXYLATE](/img/structure/B3882779.png)
![N'-(4-methoxybenzylidene)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide](/img/structure/B3882788.png)
![3-[[2-(4-Fluorophenoxy)acetyl]amino]-4-methoxybenzamide](/img/structure/B3882797.png)
![N-[(Z)-(4-chlorophenyl)methylideneamino]-1H-benzimidazol-2-amine](/img/structure/B3882798.png)
![(E)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[4-(thietan-3-yloxy)phenyl]prop-2-en-1-one](/img/structure/B3882800.png)
![N-[(7-methylimidazo[1,2-a]pyridin-2-yl)methyl]-3-(1H-pyrazol-1-yl)benzamide](/img/structure/B3882816.png)
![3-{[(4-fluorophenoxy)acetyl]amino}-4-methoxy-N-phenylbenzamide](/img/structure/B3882819.png)
![6,7-dimethoxy-2-{1-[(6-methyl-2-pyridinyl)methyl]-3-piperidinyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B3882825.png)
